3-(methylthio)-1,2,4-triazin-5(4H)-one

Vue d'ensemble

Description

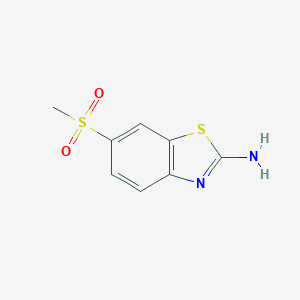

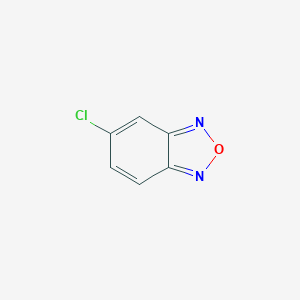

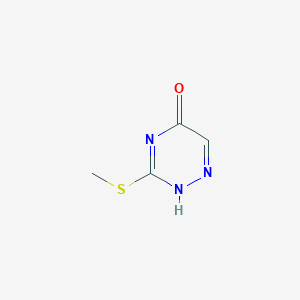

3-(methylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that serves as a building block for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a 1,2,4-triazine ring, a versatile heterocyclic structure that is a common motif in many biologically active molecules .

Synthesis Analysis

The synthesis of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives can be achieved through various synthetic routes. One such method involves the methylation of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one to produce the methylthio derivative, which can then undergo controlled hydrazination to afford a hydrazinyl derivative. This intermediate can react with different electrophiles to yield a wide variety of tetrazepine derivatives . Another approach for the synthesis of allylic derivatives involves the reaction of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with allyl bromide catalyzed by 18-crown-6-ether at room temperature .

Molecular Structure Analysis

The molecular structure of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives has been elucidated using various spectroscopic techniques, including 2D-NMR and X-ray crystallography. For instance, the crystal structures of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles have been determined, revealing monoclinic and orthorhombic space groups for different isomers . Similarly, the structure of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine has been solved, showing an almost planar conformation and stabilization by weak intermolecular hydrogen bonds and stacking interactions .

Chemical Reactions Analysis

3-(methylthio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions to form a diverse array of compounds. For example, it can react with potassium amide in liquid ammonia to yield amino derivatives and bis-triazine compounds through a proposed SN(ANRORC) mechanism . Photokinetic experiments have also shown that the deamination reaction of 4-amino-3-methylthio-1,2,4-triazin-5(4H)-ones is dependent on the presence of oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives are influenced by their molecular structure and substituents. The ligands derived from this compound have been used to synthesize coordination complexes with metals such as Ni(II), Cu(II), and Zn(II), which exhibit tautomerism and have been characterized by IR spectroscopy . Additionally, the photoluminescence and photocatalytic properties of metal-organic frameworks based on triazine derivatives have been investigated, demonstrating their potential for applications in light-induced processes .

Applications De Recherche Scientifique

Synthesis and Structural Analysis : The compound has been used in synthesis reactions and structural analysis. For instance, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride results in good yield, with the molecule exhibiting an almost planar conformation (Karczmarzyk et al., 2000).

Kinetic and Mechanistic Studies : It's involved in regioselective synthesis and pyrolytic deprotection, contributing to the understanding of reaction pathways and mechanisms (Al-Etaibi et al., 2004).

Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound's methylation products have been determined using carbon-13 NMR spectroscopy, highlighting its utility in molecular structure determination (Jacobsen & Rose, 1985).

Chemical Reduction Studies : Studies on its reduction with sodium borohydride provide insights into the influence of substituents on product ratios and reaction dynamics (Sanemitsu et al., 1984).

Amino-De(methylthio)lation Reactions : Treatment with potassium amide in liquid ammonia results in various reaction products, contributing to the understanding of amino-de(methylthio)lation mechanisms (Rykowski & Plas, 2010).

Nucleophilic Substitution : Its reaction with ammonia and methanethiolate displacements sheds light on nucleophilic substitution processes (Huang, 1985).

Synthesis of Novel Derivatives : It has been used in the synthesis of various derivatives, such as [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating its versatility in organic synthesis (Vahedi et al., 2010).

Propriétés

IUPAC Name |

3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-9-4-6-3(8)2-5-7-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFYWFHUHCUNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939356 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-1,2,4-triazin-5(4H)-one | |

CAS RN |

18060-72-5 | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18060-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of metribuzin?

A1: Metribuzin inhibits photosynthesis by disrupting the electron transport chain in photosystem II. [] This disruption prevents the synthesis of ATP and NADPH, essential molecules for plant growth and development, ultimately leading to plant death. []

Q2: Are there differences in metribuzin sensitivity between plant species?

A2: Yes, significant differences in metribuzin sensitivity exist between plant species. For example, winter wheat exhibits greater tolerance to metribuzin compared to downy brome. This difference is attributed to the ability of winter wheat to metabolize metribuzin more rapidly and absorb less of the herbicide. [] Similarly, tetraploid soybean plants are more tolerant to metribuzin than diploid soybean plants due to differences in absorption, translocation, and metabolism. []

Q3: What is the molecular formula and weight of metribuzin?

A3: The molecular formula of metribuzin is C8H14N4OS. Its molecular weight is 214.29 g/mol.

Q4: How does the structure of metribuzin relate to its stability and persistence in the environment?

A4: The chemical structure of metribuzin, particularly its triazine ring and substituted functional groups, influences its adsorption, degradation, and mobility in soil. Metribuzin generally exhibits moderate persistence in soil, with reported half-lives ranging from 24 to 56 days. [, , ] Factors such as soil pH, organic matter content, and clay content can influence its persistence and leaching potential. [, , ]

Q5: How does the soil type influence the mobility of metribuzin?

A5: Metribuzin mobility in soil is influenced by soil texture and composition. It tends to be more mobile in sandy soils with low organic matter content compared to clay-rich soils. [, ]

Q6: How does the ethylthio analog of metribuzin compare in terms of activity and persistence?

A6: The ethylthio analog of metribuzin demonstrates a different degradation pattern compared to metribuzin. While metribuzin degradation is linear, the ethylthio analog shows an initial rapid degradation followed by a slower rate. Despite this, both compounds exhibit comparable efficacy in some cases. []

Q7: What are the primary routes of metribuzin dissipation in the environment?

A8: The primary routes of metribuzin dissipation in the environment include microbial degradation, photodecomposition, and volatilization. [, , ] The relative contribution of each pathway depends on factors such as temperature, soil moisture, and sunlight exposure.

Q8: What analytical techniques are commonly employed for the detection and quantification of metribuzin and its metabolites in environmental samples?

A10: Various analytical methods are used to quantify metribuzin and its metabolites in environmental samples. Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for its sensitivity and selectivity. [] Other techniques include reversed-phase thin-layer chromatography (RPTLC) coupled with UV densitometry and ELISA (enzyme-linked immunosorbent assay) for rapid screening purposes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.